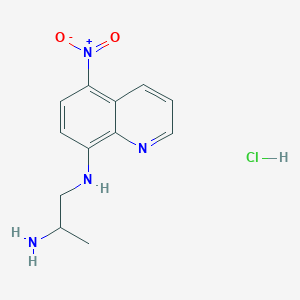![molecular formula C15H28N4O B6053121 2-{1-isobutyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6053121.png)
2-{1-isobutyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-isobutyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol, commonly known as IMIBE, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of IMIBE is not fully understood. However, it is believed to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). This enzyme is involved in DNA repair processes and is overactivated in certain diseases such as cancer. By inhibiting PARP, IMIBE may prevent the repair of damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
IMIBE has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, IMIBE has been found to have a protective effect on neurons and may prevent neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IMIBE in lab experiments is its ability to inhibit PARP, which makes it a potential candidate for the treatment of cancer and neurodegenerative diseases. However, the limitations of IMIBE include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of IMIBE. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential of IMIBE as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, the development of novel derivatives of IMIBE may lead to the discovery of more potent and selective PARP inhibitors.
Métodos De Síntesis
IMIBE is synthesized through a series of chemical reactions involving isobutylamine, 2-methyl-1H-imidazole-4-carboxaldehyde, and 2-piperazineethanol. The synthesis process involves the formation of a Schiff base intermediate, which is then reduced to form IMIBE. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
IMIBE has been found to exhibit potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Research studies have also suggested that IMIBE may have neuroprotective effects and can be used as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[4-[(2-methyl-1H-imidazol-5-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O/c1-12(2)9-19-6-5-18(11-15(19)4-7-20)10-14-8-16-13(3)17-14/h8,12,15,20H,4-7,9-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRALWMWOZJZRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CN2CCN(C(C2)CCO)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B6053046.png)

![5-[1-(2-furylmethyl)-2-pyrrolidinyl]-N-(4-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B6053060.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6053071.png)
![2-[4-{4-[2-(dimethylamino)ethoxy]benzyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6053073.png)
![3-{1-[(3,5-dimethyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6053084.png)

![5-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053094.png)
![5-{2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6053101.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)-2-methoxyacetamide](/img/structure/B6053115.png)
![N-(3,4-dichlorophenyl)-1-[({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B6053123.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6053131.png)
![N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6053132.png)
![2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine](/img/structure/B6053139.png)